

Introduction: The Architectural Significance of a Versatile Building Block

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Compound of Interest

Compound Name: 9-Oxofluorene-2-carbonyl chloride

CAS No.: 39180-42-2

Cat. No.: B2507954

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In the landscape of medicinal chemistry and materials science, the fluorene scaffold is a privileged structure, prized for its rigid, planar, and electron-rich nature. When functionalized, it provides a robust framework for constructing complex molecular architectures with tailored electronic and biological properties. 9-Oxo-9H-fluorene-2-carbonyl chloride, a key derivative of this family, emerges as a highly valuable electrophilic building block. Its structure integrates the fluorenone core—known for its electron-transport capabilities and thermal stability—with a reactive acyl chloride group.^{[1][2]} This combination makes it an essential reagent for introducing the 9-oxo-fluorene moiety into a diverse range of molecules, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery and the synthesis of novel functional materials.^{[3][4]} This guide provides a comprehensive overview of its structure, physicochemical properties, reactivity profile, and core applications for researchers in the chemical and pharmaceutical sciences.

Physicochemical Profile and Structural Elucidation

The identity and properties of 9-Oxo-9H-fluorene-2-carbonyl chloride are defined by its unique molecular assembly. The tricyclic fluorenone system creates a rigid backbone, while the carbonyl chloride at the C2 position serves as a primary site of reactivity.

Core Structural Identifiers:

- IUPAC Name: 9-oxo-9H-fluorene-2-carbonyl chloride

- Molecular Formula: C₁₄H₇ClO₂[5]
- Molecular Weight: 242.65 g/mol [5][6]
- CAS Number: While a specific CAS number for the 2-carbonyl chloride is not readily available in the provided results, its precursor, 9-oxo-9H-fluorene-2-carboxylic acid, is well-documented under CAS Number 784-50-9.[7][8][9]

Table 1: Physicochemical and Spectroscopic Data

Property	Value / Predicted Data
Appearance	Predicted to be a crystalline solid.
Melting Point	The precursor acid melts at approximately 300 °C.[7] The carbonyl chloride is expected to have a lower, but still high, melting point.
Solubility	Insoluble in water (reacts); soluble in anhydrous, non-protic organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Toluene.
¹ H NMR (CDCl ₃ , ppm)	Predicted: δ ~8.0-8.5 (m, Ar-H), δ ~7.4-7.8 (m, Ar-H). The aromatic protons will exhibit complex splitting patterns characteristic of a substituted fluorenone system.
¹³ C NMR (CDCl ₃ , ppm)	Predicted: δ ~193 (C=O, ketone), δ ~168 (C=O, acyl chloride), δ ~120-145 (aromatic carbons).
IR Spectroscopy (cm ⁻¹)	Predicted: ~1780 (C=O stretch, acyl chloride - characteristic sharp, strong band), ~1715 (C=O stretch, ketone), ~1600 (C=C stretch, aromatic), ~850 (C-Cl stretch).[10]
Mass Spectrometry (MS)	Predicted M ⁺ : m/z 242 (³⁵ Cl) and 244 (³⁷ Cl) in an approximate 3:1 ratio, characteristic of a monochlorinated compound.

Synthesis: Forging the Reactive Intermediate

The most direct and industrially scalable synthesis of 9-Oxo-9H-fluorene-2-carbonyl chloride involves the chlorination of its corresponding carboxylic acid precursor, 9-oxo-9H-fluorene-2-carboxylic acid. This transformation is a cornerstone of organic synthesis, typically achieved with common chlorinating agents.

The electron-withdrawing nature of the fluorenone core enhances the stability of the aromatic system, making the carboxylic acid group the primary target for reaction.^[11] Thionyl chloride (SOCl₂) is often the reagent of choice due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies product purification.



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Caption: Synthetic conversion of the carboxylic acid to the acyl chloride.

Detailed Experimental Protocol: Synthesis from Carboxylic Acid

- **System Preparation:** Assemble a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution) to neutralize the evolved HCl and SO₂ gas. Ensure all glassware is oven-dried to remove moisture.
- **Reagent Charging:** Charge the flask with 9-oxo-9H-fluorene-2-carboxylic acid (1.0 eq) and an anhydrous solvent such as toluene or dichloromethane.
- **Chlorination:** Add thionyl chloride (SOCl₂, ~2.0-3.0 eq) dropwise to the suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
- **Reaction:** Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases and the solid starting material has completely dissolved.

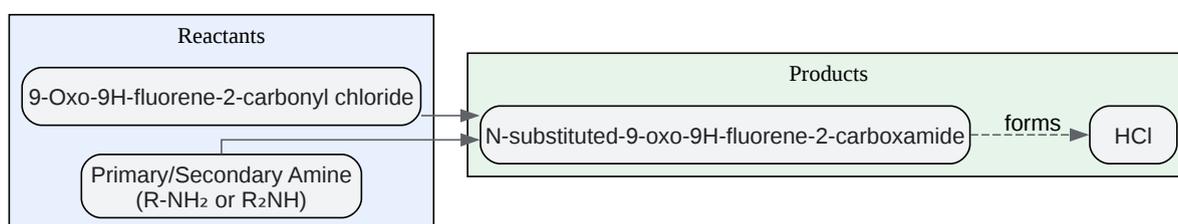
- **Work-up:** Allow the reaction to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude 9-Oxo-9H-fluorene-2-carbonyl chloride is often of sufficient purity for subsequent reactions. If necessary, it can be purified by recrystallization from a non-polar solvent like hexanes.

Reactivity Profile: A Hub of Electrophilic Potential

The reactivity of 9-Oxo-9H-fluorene-2-carbonyl chloride is dominated by the highly electrophilic carbonyl carbon of the acyl chloride group. The chlorine atom is an excellent leaving group, making the molecule susceptible to nucleophilic acyl substitution. This allows for the facile formation of amides, esters, and other carboxylic acid derivatives, which is fundamental to its role in building molecular diversity.

Amide Formation: The Gateway to Bioactive Molecules

The reaction with primary or secondary amines is one of the most important applications, yielding stable amide bonds. This reaction is central to drug discovery, where the fluorenone carboxamide moiety has been identified as a key pharmacophore in compounds designed as apoptosis inducers for potential anticancer agents.^{[3][4]}



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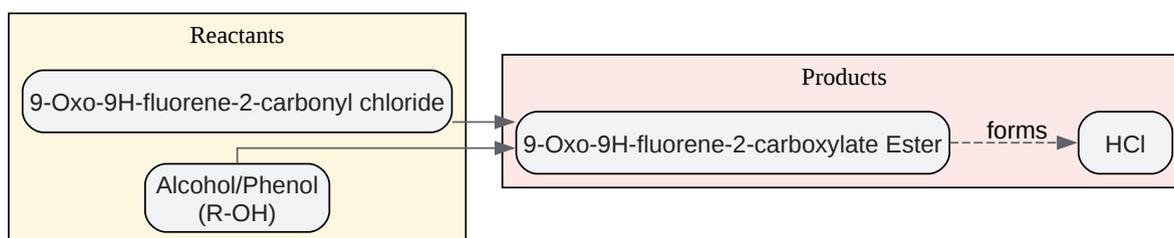
Caption: General workflow for amide synthesis.

Detailed Experimental Protocol: Amide Synthesis

- **Dissolution:** Dissolve the amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq) in an anhydrous solvent like dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen or argon). The base is crucial to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
- **Cooling:** Cool the solution to 0 °C in an ice bath to control the exothermicity of the reaction.
- **Addition:** Dissolve 9-Oxo-9H-fluorene-2-carbonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution with vigorous stirring.
- **Reaction:** Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by Thin Layer Chromatography (TLC).
- **Quenching & Extraction:** Upon completion, quench the reaction with water or a dilute aqueous acid (e.g., 1M HCl) to remove excess base and amine. Extract the aqueous layer with DCM.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude amide can be purified by column chromatography or recrystallization.

Ester Formation: Modulating Physicochemical Properties

Reaction with alcohols or phenols yields the corresponding esters. This transformation is valuable for modifying the lipophilicity, solubility, and metabolic stability of parent molecules, often employed in the synthesis of pro-drugs or functional materials.



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Caption: General workflow for ester synthesis.

Detailed Experimental Protocol: Ester Synthesis

- **Setup:** In a dry, inert-atmosphere flask, dissolve the alcohol (1.0 eq) and a base such as pyridine or triethylamine (1.2 eq) in anhydrous DCM or THF.
- **Addition:** Slowly add a solution of 9-Oxo-9H-fluorene-2-carbonyl chloride (1.1 eq) in the same solvent at 0 °C.
- **Reaction:** Stir the mixture at room temperature until the reaction is complete as indicated by TLC analysis.
- **Work-up and Purification:** Follow a similar aqueous work-up and extraction procedure as described for amide synthesis. Purify the final ester product by column chromatography on silica gel.

Safety and Handling: Managing Reactivity

As with all acyl chlorides, 9-Oxo-9H-fluorene-2-carbonyl chloride requires careful handling due to its reactivity and corrosive nature.

- **Moisture Sensitivity:** The compound reacts readily with water and atmospheric moisture to produce the parent carboxylic acid and corrosive hydrogen chloride (HCl) gas. All handling should be performed under an inert atmosphere (nitrogen or argon) using anhydrous solvents and dry glassware.^{[12][13]}
- **Corrosivity:** It is corrosive to skin, eyes, and the respiratory tract.^{[12][13][14]} Direct contact and inhalation must be avoided.
- **Personal Protective Equipment (PPE):** Always use appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.^[14] Work should be conducted in a well-ventilated chemical fume hood.
- **Storage:** Store the compound in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from water, alcohols, and amines.

Conclusion

9-Oxo-9H-fluorene-2-carbonyl chloride stands as a potent and versatile chemical intermediate. Its well-defined structure, anchored by the rigid fluorenone core, combined with the predictable and efficient reactivity of the acyl chloride group, makes it an indispensable tool for chemists. From the synthesis of novel anticancer agents to the development of advanced organic materials, its ability to seamlessly introduce the fluorenone scaffold provides a reliable pathway to molecular innovation. A thorough understanding of its synthesis, reactivity, and handling is paramount for any researcher aiming to leverage its full synthetic potential.

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